Home > Products > Screening Compounds P52474 > Eptifibatide Acetate
Eptifibatide Acetate - 881997-86-0

Eptifibatide Acetate

Catalog Number: EVT-2637850
CAS Number: 881997-86-0
Molecular Formula: C37H52N11O11S2
Molecular Weight: 891.01
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Eptifibatide is a peptide-based antagonist for glycoprotein IIb/IIIa used in the medical management of myocardial infarction and as an adjunct to percutaneous coronary intervention . It is used to prevent blood clots or heart attack in people with severe chest pain or other conditions, and in those who are undergoing a procedure called angioplasty (to open blocked arteries) .

Molecular Structure Analysis

Eptifibatide is a cyclic heptapeptide that belongs to the class of arginin-glycin-aspartat-mimetics . It is derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri) .

Overview

Eptifibatide acetate is a synthetic peptide that serves as an antiplatelet medication, primarily used to prevent blood clots in patients with acute coronary syndrome and during percutaneous coronary interventions. It is derived from the venom of the southeastern pygmy rattlesnake and functions by inhibiting platelet aggregation through antagonism of the glycoprotein IIb/IIIa receptor on platelets.

Source and Classification

Eptifibatide acetate is classified as a cyclic heptapeptide. Its synthesis is rooted in peptide chemistry, specifically utilizing solid-phase peptide synthesis techniques. The compound is recognized for its role in cardiovascular medicine, particularly in acute coronary syndromes.

Synthesis Analysis

Methods and Technical Details

The synthesis of eptifibatide acetate can be achieved through various methods, with solid-phase peptide synthesis being the most prominent. The process typically involves:

  1. Preparation of Peptide Resin: This step includes the use of protected amino acids that are sequentially added to a resin to form the peptide chain.
  2. Cleavage and Purification: After the peptide chain is synthesized, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
  3. Cyclization: The final step often involves cyclization, where disulfide bonds are formed to create the cyclic structure characteristic of eptifibatide .

Recent advancements have introduced automated microwave-assisted techniques to enhance efficiency and scalability in production, allowing for better control over reaction conditions and improved yields .

Molecular Structure Analysis

Structure and Data

The molecular formula of eptifibatide acetate is C37H53N11O11S2C_{37}H_{53}N_{11}O_{11}S_{2}. It features a unique cyclic structure that includes a disulfide bond between cysteine residues, which is critical for its biological activity. The compound's three-dimensional conformation plays a significant role in its interaction with the glycoprotein IIb/IIIa receptor.

  • Molecular Weight: Approximately 853.0 g/mol
  • Structural Features: The cyclic nature and specific amino acid sequence contribute to its function as a receptor antagonist.
Chemical Reactions Analysis

Reactions and Technical Details

Eptifibatide acetate undergoes several key reactions during its synthesis:

  1. Solid-Phase Coupling Reactions: These reactions involve the formation of peptide bonds between amino acids on a solid support, using coupling agents like diisopropylcarbodiimide.
  2. Acidolysis: This reaction breaks down protective groups on amino acids during synthesis, allowing for further modifications.
  3. Oxidation: The formation of disulfide bonds occurs through oxidation of thiol groups present on cysteine residues, which is essential for forming the cyclic structure .
Mechanism of Action

Process and Data

Eptifibatide acetate acts as an antagonist of the glycoprotein IIb/IIIa receptor on platelets, which plays a crucial role in platelet aggregation and thrombus formation. By binding to this receptor, eptifibatide prevents fibrinogen from binding to activated platelets, thus inhibiting platelet aggregation. This mechanism is particularly beneficial in clinical settings where rapid anticoagulation is necessary.

  • Pharmacodynamics: Eptifibatide exhibits rapid onset of action, with effects observed within minutes of administration.
  • Half-life: The elimination half-life of eptifibatide is approximately 17 minutes, necessitating continuous intravenous infusion for sustained effect .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Eptifibatide acetate possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and other polar solvents; insoluble in non-polar solvents.
  • Stability: Stability can be affected by temperature and pH; optimal storage conditions are required to maintain efficacy.

Relevant Data or Analyses

Analytical methods such as reverse-phase high-performance liquid chromatography have been developed for quality control purposes, ensuring that formulations meet required purity standards .

Applications

Scientific Uses

Eptifibatide acetate is primarily utilized in clinical settings for:

  • Acute Coronary Syndrome Management: It helps reduce the risk of myocardial infarction by preventing platelet aggregation.
  • Percutaneous Coronary Interventions: Used during procedures like angioplasty to minimize thrombotic complications.

Additionally, ongoing research explores its potential applications in other cardiovascular conditions and therapeutic areas beyond antiplatelet therapy.

Synthesis and Development of Eptifibatide Acetate

Historical Evolution of Synthetic Pathways for Cyclic Heptapeptides

The synthetic journey of eptifibatide acetate reflects significant advancements in peptide chemistry. Early approaches (1990s) utilized classical solution-phase methods, which proved inefficient due to low yields (<35%) from multiple purification steps and challenges in forming the critical disulfide bond [1] [6]. The pivotal shift occurred with the adoption of Solid-Phase Peptide Synthesis, enabling the synthesis of the linear heptapeptide sequence Mpr-Har-Gly-Asp-Trp-Pro-Cys-NH₂ on resin supports. Initial routes employed Fmoc/tBu protection strategies, but disulfide cyclization in solution remained problematic, often yielding dimeric byproducts exceeding 20% [6] [9].

The landmark IMPACT-II clinical trial (1993-1994) necessitated scalable synthesis, driving process innovations. Key milestones included optimized cyclization conditions using dilute iodine oxidation (0.1 M in methanol/water) to suppress over-oxidation and improve cyclized monomer yield to >75% [8] [9]. By the late 1990s, integrated processes combining solid-phase assembly, controlled oxidation, and ion-exchange chromatography achieved pilot-scale production (70 mmol runs), supporting FDA approval in 1998 [1] [5] [6].

Table: Evolution of Eptifibatide Acetate Synthesis

EraMethodKey InnovationMax YieldMajor Challenge
Early 1990sSolution-phaseRGD mimetic design<35%Low yield, purification complexity
Mid-1990sFmoc-SPPSResin-bound linear sequence assembly50-60%Disulfide dimerization (>20%)
Post-1998SPPS + Oxidative RefoldingIodine-mediated cyclization>75%Scalability of oxidation control
2010s onwardMicrowave-SPPSAccelerated coupling/deprotection>85%cGMP compliance at scale

Bioprospecting and Inspiration from Sistrurus miliarius Venom Disintegrins

Eptifibatide’s design originates from the natural disintegrin barbourin, isolated from the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri) [3] [6] [9]. Unlike most disintegrins containing the Arg-Gly-Asp (RGD) motif, which binds promiscuously to integrins (αvβ3, α5β1), barbourin uniquely features a Lys-Gly-Asp (KGD) sequence. This KGD motif confers exceptional selectivity for the platelet glycoprotein IIb/IIIa receptor (GPIIb/IIIa) [6] [9].

Robert Scarborough’s team at COR Therapeutics systematically engineered eptifibatide by incorporating barbourin’s KGD sequence into a stable cyclic heptapeptide framework. Structural modifications included:

  • Cyclization: A disulfide bridge between mercaptopropionyl (Mpr) and C-terminal cysteine enhanced metabolic stability versus linear peptides [9].
  • Amino Acid Substitution: Homoarginine (Har) replaced lysine to augment binding affinity while retaining KGD-like functionality [1] [6].
  • Conformational Rigidity: The cyclic Pro-Cys motif enforced a β-turn structure essential for optimal GPIIb/IIIa docking [3] [9].

Table: Key Natural Disintegrins Influencing Eptifibatide Design

DisintegrinSource SpeciesActive MotifGPIIb/IIIa SpecificityLimitation
BarbourinSistrurus miliarius barbouriKGDHighLow venom yield
EchistatinEchis carinatusRGDModerateBinds multiple integrins
AlbolabrinTrimeresurus albolabrisRGDLowProteolytic instability

Optimization of Solid-Phase Peptide Synthesis for Scalable Production

Modern eptifibatide acetate manufacturing relies on microwave-assisted Fmoc-SPPS, enabling gram-scale production under cGMP [5] [8] [9]. Critical optimizations include:

  • Resin Selection: Wang resins (0.3–0.8 mmol/g loading) replaced early polystyrene supports, minimizing chain aggregation during elongation [8].
  • Coupling Enhancements: Double coupling with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/DIEA (N,N-Diisopropylethylamine) in DMF (Dimethylformamide) ensured >99.5% efficiency per residue, particularly for sterically hindered Har and Trp [5] [9].
  • Microwave Integration: Controlled microwave irradiation (50°C, 30W) reduced coupling/deprotection times by 70%, suppressing aspartimide formation at Asp-Trp junctions [5].

Post-assembly, the linear peptide is cleaved from the resin using trifluoroacetic acid (TFA)/triisopropylsilane/water (95:2.5:2.5), concurrently removing side-chain protecting groups. The crude product is precipitated in ice-cold methyl tert-butyl ether, achieving >90% recovery [8] [9].

Table: Optimized SPPS Protocol for Eptifibatide Linear Precursor

StepReagent/ConditionTimePurposeCritical Parameter
Resin SwellingDCM (Dichloromethane), 30 min30 minSolvate resin matrix10 mL/g resin
Fmoc Deprotection20% Piperidine/DMF, microwave 50°C3 minRemove Fmoc groupRepetition (2x)
Amino Acid Coupling4 eq AA, 4 eq HATU, 8 eq DIEA/DMF10 min @ 50°CPeptide bond formationCoupling monitoring (Kaiser test)
Final CleavageTFA:Triisopropylsilane:Water (95:2.5:2.5)2.5 hrResin cleavage & side-chain deprotection0°C precipitation

Challenges in Purification and Lyophilization Processes

Purification of crude eptifibatide demands precise control to isolate the bioactive monomeric disulfide from oxidative byproducts:

  • Oxidation Byproducts: Dimeric disulfides and over-oxized sulfonic acids constituted 15–25% of crude material. Dilution-controlled iodine oxidation (0.05 M peptide) minimized these impurities to <5% [8] [9].
  • Chromatography: Semi-preparative reversed-phase HPLC (High-Performance Liquid Chromatography) with C18 columns and acetonitrile/0.1% TFA gradients achieved >98.5% purity. Key was controlling pH to 2.5–3.0 to prevent aspartimide formation [2] [9].
  • Desalting Challenges: Early ion-exchange methods caused peptide loss. Solid-phase extraction on carboxylic acid resins replaced this, exchanging TFA counterions for acetate while reducing solvent use by 40% [2] [5].

Lyophilization introduced stability risks:

  • Acetate Salt Formation: Freeze-drying from acetic acid/water (1:100) generated the stable triacetate salt, curtailing hygroscopicity [2] [10].
  • Aggregation Prevention: Rapid freezing (−45°C) and primary drying at −20°C/100 mBar preserved conformational homogeneity, reducing insoluble aggregates to <0.5% [5] [9].
  • Residual Solvents: Tertiary butyl alcohol co-solvent systems achieved final moisture content <1.0% and residual TFA <0.1%, meeting ICH Q3C guidelines [9] [10].

These innovations transformed eptifibatide acetate from a venom-inspired curiosity into a therapeutically viable cyclic heptapeptide, showcasing the synergy between natural product biochemistry and advanced process chemistry.

Properties

CAS Number

881997-86-0

Product Name

Eptifibatide Acetate

IUPAC Name

acetic acid;2-[(3S,6S,12S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid

Molecular Formula

C37H52N11O11S2

Molecular Weight

891.01

InChI

InChI=1S/C35H49N11O9S2.C2H4O2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25;1-2(3)4/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39);1H3,(H,3,4)/t22-,23-,24-,25-,26-;/m0./s1

InChI Key

GDVYTAWYNSIULT-ZVWMCQANSA-N

SMILES

CC(=O)O.C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.